molecular formula C19H21N7O6 B1670598 Dihydrofolic acid CAS No. 4033-27-6

Dihydrofolic acid

Cat. No. B1670598
CAS RN: 4033-27-6
M. Wt: 443.4 g/mol
InChI Key: OZRNSSUDZOLUSN-LBPRGKRZSA-N
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Description

Dihydrofolic acid (DHF) is an intermediate in the conversion of dietary folic acid to tetrahydrofolate by dihydrofolate reductase (DHFR). In bacteria, dihydrofolic acid is generated from 7,8-dihydropteroate by dihydrofolate synthetase .


Synthesis Analysis

Dihydrofolate reductase-thymidylate synthase (DHFR-TS) plays a crucial role in the synthesis of dihydrofolic acid. One of the DHFR-TS isoforms (DHFR-TS3) operates as an inhibitor of its two homologs, thus regulating DHFR and TS activities and, as a consequence, folate abundance . Another study shows that dihydrofolic acid can be formed enzymatically, in the presence of adenosine triphosphate, from 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine and p-aminobenzoylglutamic acid .


Molecular Structure Analysis

The molecular formula of Dihydrofolic acid is C19H21N7O6 .


Chemical Reactions Analysis

Dihydrofolic acid is converted to tetrahydrofolic acid by dihydrofolate reductase . A study shows that the availability of labeled dihydrofolates allowed the measurement of heavy-atom isotope effects for the reaction catalyzed by the drug target dihydrofolate reductase and established that protonation at N5 of H2F and hydride transfer to C6 occur in a stepwise mechanism .


Physical And Chemical Properties Analysis

The molecular formula of Dihydrofolic acid is C19H21N7O6, and its molar mass is 443.414 g/mol .

Scientific Research Applications

1. Overproduction in Fermentation Processes

Dihydrofolate (dihydrofolic acid) plays a significant role in the biosynthesis of folates. A study by Khiralla, El-tarras, and Elhariry (2019) demonstrated the overproduction of total folate by inducing the accumulation of dihydrofolate (DHF) due to inhibition of dihydrofolate reductase (DHFR) in a thermosensitive mutant of Lactobacillus plantarum. This strategy is useful for enhancing DHF production in fermentation processes (Khiralla, El-tarras, & Elhariry, 2019).

2. Potential in Drug Development

Dihydrofolate reductase, which acts on dihydrofolic acid, is a critical enzyme in DNA synthesis and a target for chemotherapy. Mhatre, Gupta, and Marar (2017) evaluated anthraquinones from Morinda citrifolia L. as potential inhibitors of human dihydrofolate reductase, demonstrating the relevance of DHF and DHFR in developing antifolate drugs (Mhatre, Gupta, & Marar, 2017).

3. Role in Genetic Disorders

A novel homozygous mutation in the DHFR gene, impacting dihydrofolate reductase activity and consequently affecting dihydrofolic and tetrahydrofolic acid levels, was linked to megaloblastic anemia, infantile leukemia, and immunodeficiency (Kuijpers et al., 2022). This indicates the importance of dihydrofolic acid in understanding genetic disorders (Kuijpers et al., 2022).

4. Understanding Drug Resistance and Enzyme Inhibition

Research oninhibitors of dihydrofolate reductase, such as a study by Raimondi et al. (2019), provides insights into the development of new anticancer agents targeting DHFR. This highlights the importance of dihydrofolic acid in cancer chemotherapy and the quest for novel DHFR inhibitors (Raimondi et al., 2019).

5. Biochemical and Molecular Studies

Dihydrofolate reductase, acting on dihydrofolic acid, is used as a model enzyme for teaching molecular and biochemical techniques. Lau and Gilbert (2012) demonstrated using DHFR for gene expression, purification, and enzymatic assay, illustrating the enzyme's role in educational and research settings (Lau & Gilbert, 2012).

6. Understanding Folate Metabolism

Studies like the one by Chen et al. (2021) on the interaction between tetrahydrofolic acid and formaldehyde shed light on the complex biochemical pathways involved in folate metabolism, where dihydrofolate plays a crucial role (Chen et al., 2021).

Safety And Hazards

Dihydrofolic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust, mist, gas, or vapors. Use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

Future Directions

Dihydrofolic acid is a folic acid derivative which is converted to tetrahydrofolic acid by dihydrofolate reductase. Since tetrahydrofolate is needed to make both purines and pyrimidines, which are building blocks of DNA and RNA, dihydrofolate reductase is targeted by various drugs to prevent nucleic acid synthesis . This presents potential future directions for the development of drugs targeting dihydrofolate reductase.

properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRNSSUDZOLUSN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027140
Record name Dihydrofolic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrofolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dihydrofolic acid

CAS RN

4033-27-6
Record name Dihydrofolic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrofolate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrofolic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02015
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Record name Dihydrofolic acid
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Record name DIHYDROFOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXP0KNM559
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydrofolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,210
Citations
JM Peters, DM Greenberg - Journal of the American Chemical …, 1958 - ACS Publications
… dihydrofolic acid reductase and choline synthetasehas been shown to occur when dihydrofolic acid, … Dihydrofolic acid reductase preparations have an extremely low activity for folic acid …
Number of citations: 36 pubs.acs.org
CJ Allegra, JC Drake, J Jolivet… - Proceedings of the …, 1985 - National Acad Sciences
Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic Page 1 Proc. Nati. Acad. Sci. USA Vol. 82, pp. 4881-4885, August 1985 …
Number of citations: 441 www.pnas.org
M Poe - Journal of Biological Chemistry, 1977 - ASBMB
… various ionic forms of dihydrofolic acid are … dihydrofolic acid much. The plot of A,,,.,, uersus H,, or pH in Fig. 6 allows determination of two of the three acidic pK’ values of dihydrofolic acid…
Number of citations: 196 www.jbc.org
EJ Pastore, M Friedkin, O Jardetzky - Journal of the American …, 1963 - ACS Publications
V VI VII modate the observation that most of this dramatic rate enhancement occurs4· 6 on introducing only one cyclo-propyl ring to give the nortricyclyl system VI. The low …
Number of citations: 28 pubs.acs.org
MG Nair, OC Salter, RL Kisliuk… - Journal of Medicinal …, 1983 - ACS Publications
Two analogues of dihydrofolic acid possessing a 7, 8-dihydro-8-oxapterin ring system have been synthesized and evaluated for their antifolate activities. These compounds, 2V-[(2-…
Number of citations: 35 pubs.acs.org
SF Zakrzewski - Methods in Enzymology, 1980 - Elsevier
Publisher Summary This chapter describes the preparation of tritiated dihydrofolic acid of high specific activity. In this method, dihydrofolic acid is formed, by the reduction of folic acid, …
Number of citations: 69 www.sciencedirect.com
S Futterman - Journal of Biological Chemistry, 1957 - Elsevier
Methods FAH, was determined by measuring its decomposition product, PABGA, by the Bratton-Marshall method (9). CF was estimated microbiologically (10). Protein was measured by …
Number of citations: 556 www.sciencedirect.com
S Futterman - 1963 - Elsevier
… Dihydrofolic acid has generally been prepared by Catalytic hydrogenation of folic acid in 0.1 N NaOH over platinum oxide. 1,2 Folic acid is also readily reduced to dihydrofolic acid by …
Number of citations: 31 www.sciencedirect.com
MJ Osborn, FM Huennekens - Journal of Biological Chemistry, 1958 - Elsevier
… the intermediate formation of dihydrofolic acid, FHt. Considerable … for the folic acid to the dihydrofolic acid step. Greenberg (11) … acid to dihydrofolic acid and a TPNHor DPNH-dependent …
Number of citations: 308 www.sciencedirect.com
JE Baggott, GL Johanning - The Journal of nutrition, 1999 - academic.oup.com
… Excess 10-formyl-7,8-dihydrofolic acid, (but not 10-formyl … 10-formyl-7,8-dihydrofolic acid (not 10-formyl folic acid) was … 10-formyl-7,8-dihydrofolic acid is a bioactive folate in mammalian …
Number of citations: 24 academic.oup.com

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